2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide
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Overview
Description
2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its diverse biological activities
Preparation Methods
The synthesis of 2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide typically involves the reaction of benzimidazole derivatives with phenylhydrazinecarboxamide. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a base such as potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole ring can be replaced with other substituents using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the development of novel compounds with desired properties.
Biology: In biological research, the compound has shown promise as an antimicrobial and anticancer agent.
Medicine: The compound’s potential as a therapeutic agent has been explored, particularly in the treatment of cancer. Its ability to target specific molecular pathways makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to reduced tumor growth . The compound’s ability to bind to the active site of EGFR and block its activity is a key aspect of its mechanism of action.
Comparison with Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide can be compared with other benzimidazole derivatives, such as:
2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: This compound also exhibits anticancer activity by targeting EGFR but has different substituents that may affect its potency and selectivity.
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl: This derivative has shown antimicrobial activity and is used in the development of new antibiotics.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with molecular pathways involved in disease processes. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and development.
Properties
CAS No. |
88912-40-7 |
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Molecular Formula |
C14H13N5O |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-ylamino)-3-phenylurea |
InChI |
InChI=1S/C14H13N5O/c20-14(15-10-6-2-1-3-7-10)19-18-13-16-11-8-4-5-9-12(11)17-13/h1-9H,(H2,15,19,20)(H2,16,17,18) |
InChI Key |
KJPRKPZDTNQBLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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